Cas no 6302-04-1 (1-cyclohexyl-2,2,2-trifluoroethan-1-one)

1-cyclohexyl-2,2,2-trifluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-cyclohexyl-2,2,2-trifluoro-
- 1-Cyclohexyl-2,2,2-trifluoro-ethanone
- cyclohexyl trifluoromethyl ketone
- trans-4-trifluoromethylformylcyclohexane
- trifluoromethyl cyclohexyl ketone
- 1-cyclohexyl-2,2,2-trifluoroethan-1-one
- DTXSID60285770
- NSC-42756
- 6302-04-1
- FS-5814
- SCHEMBL509212
- EN300-1231441
- DB-238251
- NSC42756
- BBL103019
- 1-cyclohexyl-2,2,2-trifluoroethanone
- CS-0271605
- F83444
- trifluoromethylcyclohexyl ketone
- MFCD00461897
- AKOS012259358
- STL556828
-
- MDL: MFCD00461897
- Inchi: InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2
- InChI Key: RPTSLLGEWZGTHJ-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)C(=O)C(F)(F)F
Computed Properties
- Exact Mass: 180.07600
- Monoisotopic Mass: 180.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3.1
Experimental Properties
- Boiling Point: 123°C
- PSA: 17.07000
- LogP: 2.69810
1-cyclohexyl-2,2,2-trifluoroethan-1-one Security Information
1-cyclohexyl-2,2,2-trifluoroethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-cyclohexyl-2,2,2-trifluoroethan-1-one PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249539-250mg |
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE |
6302-04-1 | 97% | 250mg |
$175 | 2024-06-06 | |
Fluorochem | 022064-1g |
1-Cyclohexyl-2,2,2-trifluoro-ethanone |
6302-04-1 | 90% | 1g |
£83.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342275-10g |
1-Cyclohexyl-2,2,2-trifluoroethan-1-one |
6302-04-1 | 95% | 10g |
¥19899.00 | 2024-05-06 | |
Enamine | EN300-1231441-1000mg |
1-cyclohexyl-2,2,2-trifluoroethan-1-one |
6302-04-1 | 1000mg |
$128.0 | 2023-10-02 | ||
1PlusChem | 1P00EE2T-100mg |
1-Cyclohexyl-2,2,2-trifluoro-ethanone |
6302-04-1 | 95% | 100mg |
$56.00 | 2025-02-27 | |
1PlusChem | 1P00EE2T-250mg |
1-Cyclohexyl-2,2,2-trifluoro-ethanone |
6302-04-1 | 95% | 250mg |
$100.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1249539-1g |
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE |
6302-04-1 | 97% | 1g |
$445 | 2025-02-20 | |
Enamine | EN300-1231441-2500mg |
1-cyclohexyl-2,2,2-trifluoroethan-1-one |
6302-04-1 | 2500mg |
$252.0 | 2023-10-02 | ||
A2B Chem LLC | AG70629-100mg |
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE |
6302-04-1 | 97% | 100mg |
$51.00 | 2023-12-30 | |
eNovation Chemicals LLC | Y1249539-250mg |
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE |
6302-04-1 | 97% | 250mg |
$175 | 2025-02-20 |
1-cyclohexyl-2,2,2-trifluoroethan-1-one Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 1-cyclohexyl-2,2,2-trifluoroethan-1-one
Ethanone, 1-cyclohexyl-2,2,2-trifluoro-
Ethanone, also known as acetone, is a simple yet versatile organic compound. Its chemical formula, C3H6O, makes it a ketone with significant applications in various fields, including pharmaceuticals, cosmetics, and food additives. The compound 1-cyclohexyl-2,2,2-trifluoro-ethanone, however, is a more specialized derivative that introduces unique structural features.
The structure of 1-cyclohexyl-2,2,2-trifluoro-ethanone comprises a cyclohexyl group attached to one carbon of the ethanone backbone and three fluorine atoms on the adjacent carbon. This creates a highly substituted ketone with potential applications in drug discovery and organic synthesis. The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it an interesting candidate for various chemical reactions.
Recent studies have highlighted the importance of trifluorinated compounds in medicinal chemistry. For instance, researchers have explored the role of trifluoro-ethanone derivatives as inhibitors of enzyme activity. The combination of the cyclohexyl group and trifluoro-substitution in this compound could potentially modulate enzyme function through steric and electronic effects.
Another area of interest is the synthesis of 1-cyclohexyl-2,2,2-trifluoro-ethanone. Chemists have developed efficient methods to introduce multiple fluorine atoms into organic molecules, leveraging the high reactivity and stability of fluorinated groups. The cyclohexyl group adds a layer of complexity, requiring careful control during the synthesis process to maintain the desired stereochemistry.
Applications of this compound extend to material science as well. Its unique combination of functional groups makes it a potential candidate for use in polymers and surfactants. The trifluoro-substitution enhances hydrophobicity, while the ketone group could participate in hydrogen bonding, leading to interesting self-assembly properties.
Finally, ongoing research is exploring the pharmacokinetics of 1-cyclohexyl-2,2,2-trifluoro-ethanone. Understanding how these structural features influence absorption, distribution, metabolism, and excretion (ADME) is crucial for its potential use in drug development. Early studies suggest that the compound exhibits favorable solubility and stability profiles, which are desirable traits in pharmaceutical candidates.
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